

4-Hydrazinyl-3-nitrobenzonitrile: A Promising Building Block for Advanced Materials

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Compound of Interest

Compound Name: 4-Hydrazinyl-3-nitrobenzonitrile

Cat. No.: B038958

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Application Note

Introduction

4-Hydrazinyl-3-nitrobenzonitrile is a versatile organic molecule poised for significant applications in material science, particularly as a monomer for the synthesis of Covalent Organic Frameworks (COFs). Its unique structure, featuring a hydrazine group for covalent linkage, a nitrile group for potential post-synthetic modification or electronic applications, and a nitro group to modulate electronic properties, makes it a candidate for creating highly functional materials. While specific, in-depth application studies on materials derived solely from **4-hydrazinyl-3-nitrobenzonitrile** are emerging, its potential is evident in the broader context of COF development for electronics, catalysis, and sensing. This document provides an overview of its potential applications and a general protocol for its use in the synthesis of COFs.

Potential Material Science Applications

Based on its chemical structure and the properties of related materials, **4-hydrazinyl-3-nitrobenzonitrile** is a promising candidate for the development of:

- **Covalent Organic Frameworks (COFs):** As an organic monomer, it can be polymerized with multi-aldehyde linkers to form crystalline, porous COFs. The hydrazine and nitrile functionalities can impart specific properties to the resulting framework.

- **Electronic Materials:** The presence of nitro and nitrile groups, which are electron-withdrawing, suggests that materials incorporating this monomer could exhibit interesting electronic and optical properties, potentially for use in semiconductors or sensors.
- **Magnetic Materials:** The tailored arrangement of organic radicals within a COF structure can lead to magnetic ordering. The functional groups on this monomer could be a starting point for such designs.
- **Organic Pigments and Dyes:** The chromophoric nitro group suggests its potential use in the synthesis of novel colorants with high thermal and chemical stability.

Experimental Protocols

While specific experimental data for materials synthesized from **4-hydrazinyl-3-nitrobenzonitrile** is not widely published, a general protocol for the synthesis of a Covalent Organic Framework using a hydrazine-functionalized monomer is provided below. This protocol is based on established methods for COF synthesis and should be adapted and optimized for specific linker molecules and desired material properties.

General Protocol for Covalent Organic Framework Synthesis

Objective: To synthesize a Covalent Organic Framework (COF) using **4-hydrazinyl-3-nitrobenzonitrile** as a monomer and a tri-aldehyde linker (e.g., 1,3,5-triformylbenzene) as a co-monomer.

Materials:

- **4-Hydrazinyl-3-nitrobenzonitrile**
- 1,3,5-Triformylbenzene (or other suitable multi-aldehyde linker)
- Solvent system (e.g., a mixture of mesitylene and dioxane)
- Aqueous acetic acid (as a catalyst)
- Anhydrous acetone
- Anhydrous tetrahydrofuran (THF)

Equipment:

- Pyrex tube
- Schlenk flask
- Vacuum oven
- Ultrasonic bath
- Centrifuge
- Powder X-ray diffractometer (PXRD) for characterization
- Gas sorption analyzer for characterization

Procedure:

- Monomer Preparation: In a Pyrex tube, add **4-hydrazinyl-3-nitrobenzonitrile** (1 equivalent) and 1,3,5-triformylbenzene (1 equivalent).
- Solvent Addition: Add a measured volume of the solvent mixture (e.g., mesitylene:dioxane, 1:1 v/v) to the Pyrex tube.
- Catalyst Addition: Add a specific volume of aqueous acetic acid (e.g., 6 M) to the mixture.
- Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
- Sealing and Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.
- Isolation and Washing: After cooling to room temperature, a precipitate should be visible. Isolate the solid product by centrifugation. Wash the product sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and catalyst.
- Drying: Dry the resulting powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the final COF product.

- Characterization: Characterize the synthesized COF using techniques such as PXRD to confirm crystallinity, and gas sorption analysis to determine the surface area and porosity.

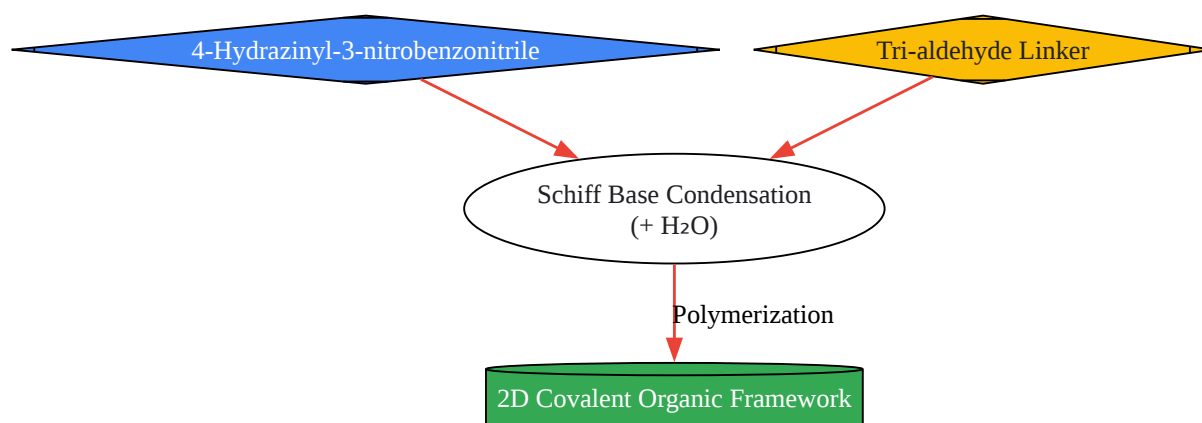
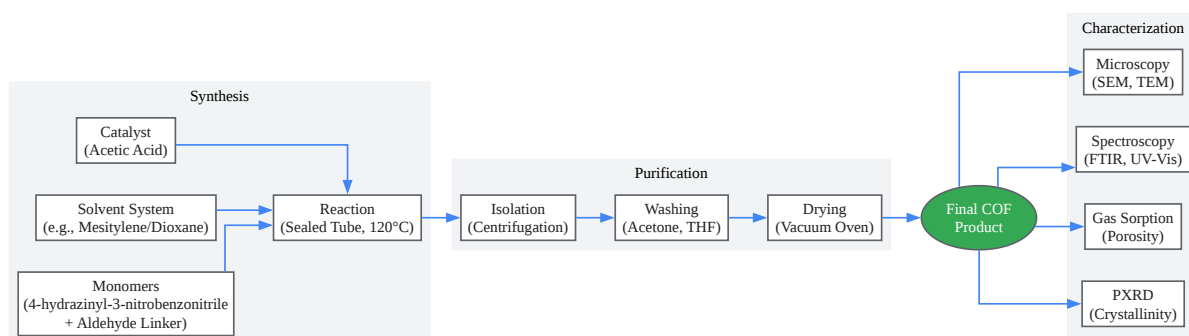
Data Presentation

As there is a lack of specific quantitative data in the literature for materials derived from **4-hydrazinyl-3-nitrobenzonitrile**, the following table presents hypothetical data for a COF synthesized using the above protocol. This is for illustrative purposes to guide researchers in their data presentation.

Property	Hypothetical Value	Characterization Technique
BET Surface Area	850 m ² /g	N ₂ Sorption Analysis
Pore Volume	0.65 cm ³ /g	N ₂ Sorption Analysis
Major PXRD Peaks (2θ)	3.5°, 5.8°, 25.1°	Powder X-ray Diffraction
Thermal Stability (TGA)	Stable up to 350 °C	Thermogravimetric Analysis
Band Gap	2.1 eV	UV-Vis Spectroscopy

Visualizations

Logical Workflow for COF Synthesis and Characterization



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